

# Application Notes and Protocols: Photocatalytic Generation of Alkyl Radicals

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Compound Name: *1-Butyl radical*

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These application notes provide a comprehensive overview of the photocatalytic generation of alkyl radicals, a transformative strategy in modern organic synthesis. The protocols detailed herein offer methodologies for the formation of these valuable intermediates under mild and efficient conditions, enabling a wide range of chemical transformations.

The advent of photoredox catalysis has revolutionized radical chemistry, offering a sustainable alternative to traditional methods that often require harsh reagents like toxic tin hydrides.[1][2][3] By harnessing the energy of visible light, photocatalysts can initiate single-electron transfer (SET) processes to generate alkyl radicals from a diverse array of precursors.[4][5] This approach has found broad application in the construction of complex molecules, including the late-stage functionalization of pharmaceuticals and the synthesis of novel chemical entities.[6][7]

This document outlines key photocatalytic systems, summarizes their performance data, provides detailed experimental protocols, and illustrates the underlying reaction mechanisms.

# Overview of Photocatalytic Systems for Alkyl Radical Generation

The photocatalytic generation of alkyl radicals can be broadly categorized based on the type of radical precursor employed. Common precursors include alkyl halides, carboxylic acids and their derivatives, and alcohols. The choice of photocatalyst and reaction conditions is crucial for achieving high efficiency and selectivity.

## From Alkyl Halides

Alkyl halides are widely used precursors for the generation of alkyl radicals via photoredox catalysis. The process typically involves the single-electron reduction of the alkyl halide by an excited-state photocatalyst, leading to the formation of a radical anion that fragments to release the alkyl radical and a halide anion.<sup>[5]</sup> Dual catalytic systems, often combining a photoredox catalyst with a nickel or copper catalyst, have significantly expanded the scope of cross-coupling reactions involving alkyl radicals derived from halides.<sup>[5][7]</sup>

## From Carboxylic Acids and Derivatives

Carboxylic acids and their derivatives, such as N-phthalimidoyl oxalates and diacyl peroxides, serve as excellent precursors for alkyl radicals through decarboxylation.<sup>[1][4]</sup> Oxidative quenching of the photocatalyst by the carboxylate derivative initiates a process that ultimately leads to the expulsion of CO<sub>2</sub> and the formation of the corresponding alkyl radical. This method is particularly valuable for its ability to generate radicals from readily available starting materials.<sup>[4]</sup>

## From Alcohols

Alcohols can be converted into alkyl radicals through the activation of their C–O bonds.<sup>[4]</sup> This is often achieved by converting the alcohol into a more redox-active intermediate, such as a xanthate or a tertiary oxalate, in situ.<sup>[4]</sup> Visible-light photoredox catalysis then facilitates the fragmentation of this intermediate to produce the desired alkyl radical.<sup>[4][8]</sup>

## Quantitative Data Summary

The following tables summarize the performance of various photocatalytic systems for the generation and subsequent reaction of alkyl radicals.

Table 1: Photocatalytic Alkylation using Alkyl Halide Precursors

Entry	Alkyl Halide	Coupling Partner	Photocatalyst (mol%)	Ni/Cu Catalyst (mol%)	Additive	Solvent	Yield (%)	Reference
1	1-bromoadamantane	4-vinylpyridine	Ir[dF(CF <sub>3</sub> )ppy] 2(dtbbpy)PF <sub>6</sub> (1)	NiCl <sub>2</sub> -glyme (10)	4,4'-di-tert-butyl-2,2'-bipyridine (10)	DMF	95	[7]
2	Isopropyl iodide	N-phenylmaleimide	Ru(bpy) 3Cl <sub>2</sub> (1.5)	None	None	CH <sub>3</sub> CN	88	[2]
3	Cyclohexyl iodide	Diethyl maleate	Eosin Y (2)	None	None	DMSO	75	[2]

Table 2: Photocatalytic Decarboxylative Alkylation

Entry	Carboxylic Acid Derivative	Coupling Partner	Photocatalyst (mol%)	Additive	Solvent	Yield (%)	Reference
1	N-(acyloxy)phthalimide	1,1-diphenylethylene	Ru(bpy) <sub>3</sub> Cl <sub>2</sub> (1)	None	CH <sub>3</sub> CN	92	[1]
2	Potassium alkyltrifluoroborate	Acrylonitrile	Ir(ppy) <sub>3</sub> (2)	K <sub>2</sub> HPO <sub>4</sub>	DMF/H <sub>2</sub> O	85	[1]
3	Lauroyl peroxide	2-vinylnaphthalene	Ru(bpy) <sub>3</sub> (PF <sub>6</sub> ) <sub>2</sub> (1)	None	CH <sub>3</sub> CN	82	[1][2]

Table 3: Deoxygenative Alkylation of Alcohols

Entry	Alcohol Derivative	Coupling Partner	Photocatalyst (mol%)	Additive	Solvent	Yield (%)	Reference
1	Xanthate (from 1-octanol)	Acrylonitrile	Eosin Y (5)	PPh <sub>3</sub>	CH <sub>3</sub> CN	89	[4]
2	Cesium alkyl oxalate (from tert-butanol)	Diethyl maleate	Ir[dF(CF <sub>3</sub> )ppy] <sub>2</sub> (dtbbpy)PF <sub>6</sub> (1)	None	DMSO	91	[4]

## Experimental Protocols

## Protocol 1: General Procedure for Photocatalytic Decarboxylative Giese Addition

This protocol is a general procedure for the conjugate addition of alkyl radicals, generated from N-(acyloxy)phthalimides, to Michael acceptors.

Materials:

- N-(acyloxy)phthalimide derivative (1.0 equiv)
- Michael acceptor (1.5 equiv)
- [Ru(bpy)<sub>3</sub>]Cl<sub>2</sub> (1 mol%)
- Anhydrous and degassed acetonitrile (0.1 M)
- Schlenk flask or vial with a magnetic stir bar
- Blue LED lamp (e.g., 450 nm)

Procedure:

- To a Schlenk flask or vial, add the N-(acyloxy)phthalimide derivative, the Michael acceptor, and [Ru(bpy)<sub>3</sub>]Cl<sub>2</sub>.
- Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
- Add anhydrous and degassed acetonitrile via syringe.
- Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired product.

## Protocol 2: General Procedure for Ni/Photoredox Dual Catalytic Cross-Coupling of Alkyl Halides

This protocol describes a general method for the cross-coupling of alkyl bromides with aryl bromides.

Materials:

- Alkyl bromide (1.5 equiv)
- Aryl bromide (1.0 equiv)
- Ir[dF(CF<sub>3</sub>)ppy]<sub>2</sub>(dtbbpy)PF<sub>6</sub> (1 mol%)
- NiCl<sub>2</sub>·glyme (10 mol%)
- 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
- Anhydrous and degassed DMF (0.1 M)
- Schlenk flask or vial with a magnetic stir bar
- Blue LED lamp (e.g., 450 nm)

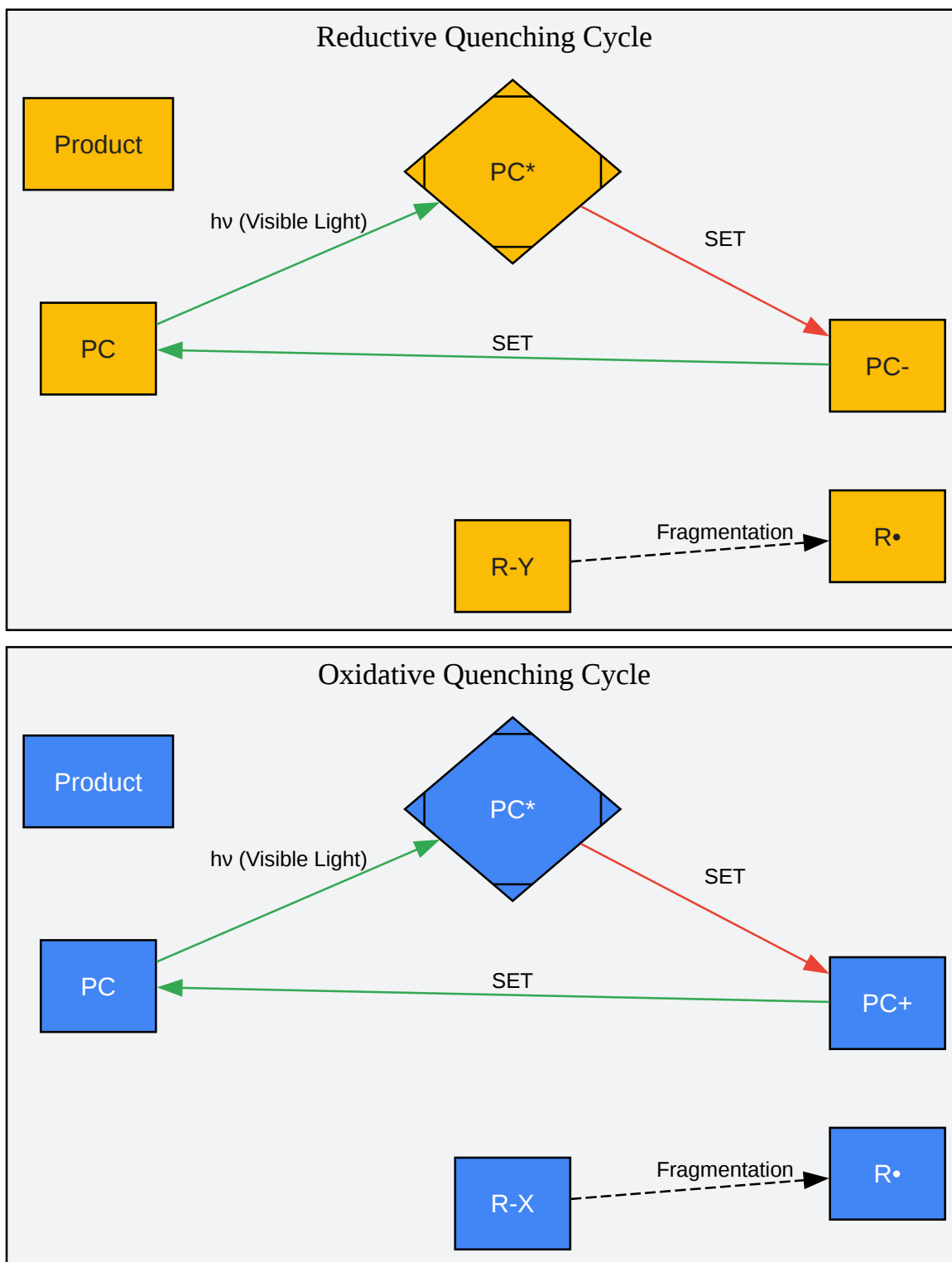
Procedure:

- In a glovebox or under an inert atmosphere, add NiCl<sub>2</sub>·glyme and dtbbpy to a Schlenk flask or vial.
- Add anhydrous and degassed DMF and stir the mixture until a homogeneous solution is formed.
- Add the aryl bromide, alkyl bromide, and the photocatalyst Ir[dF(CF<sub>3</sub>)ppy]<sub>2</sub>(dtbbpy)PF<sub>6</sub>.
- Seal the flask and remove it from the glovebox.
- Stir the reaction mixture at room temperature while irradiating with a blue LED lamp.

- Monitor the reaction by GC-MS or LC-MS.
- After completion, quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Extract the mixture with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the crude product by flash column chromatography.

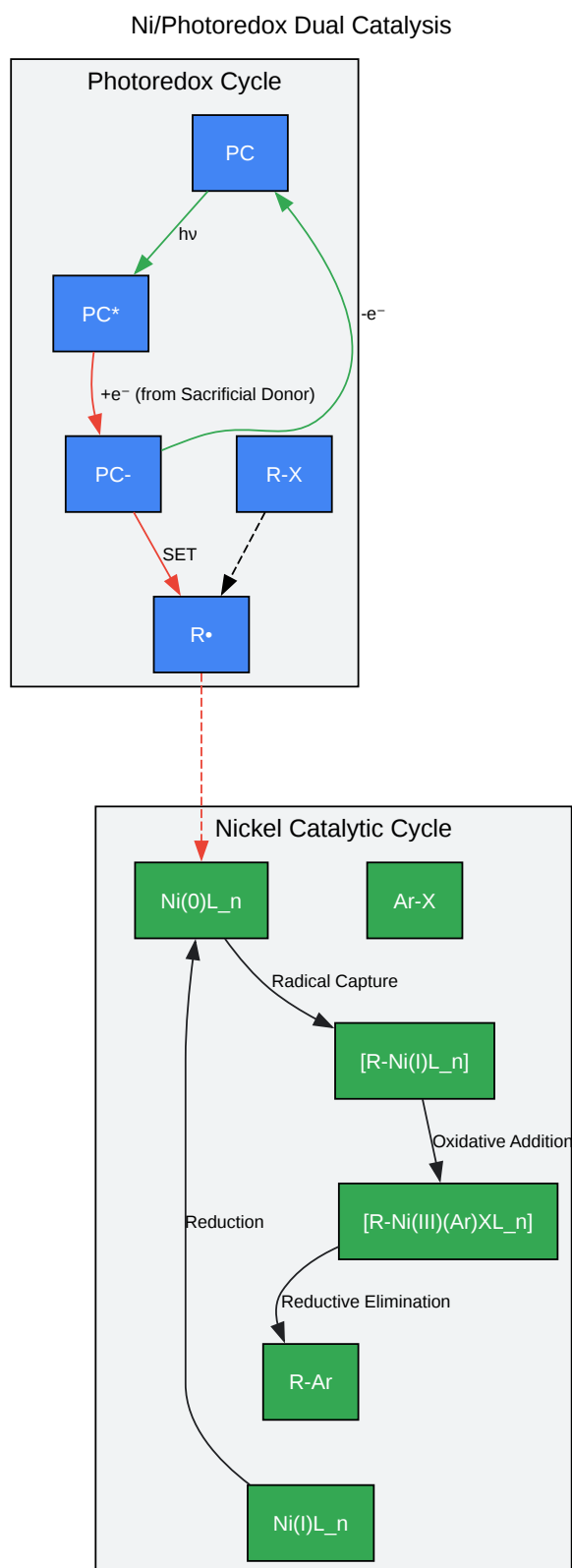
## Mechanistic Diagrams

The following diagrams illustrate the fundamental mechanisms involved in the photocatalytic generation of alkyl radicals.



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Caption: General photocatalytic cycles for alkyl radical generation.



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Caption: Dual catalysis for alkyl-aryl cross-coupling.

These notes and protocols provide a starting point for researchers interested in utilizing the power of photocatalysis for the generation and application of alkyl radicals in their synthetic endeavors. The mild reaction conditions and broad functional group tolerance of these methods make them highly attractive for applications in drug discovery and development.[6]

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